
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This particular compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to the quinoxaline ring, as well as an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-3-methylquinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(7-hydroxy-3-methylquinoxalin-2-yl)acetate.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways that regulate cell proliferation, contributing to its anticancer effects.
Comparison with Similar Compounds
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic.
Atinoleutin: A compound with potential anticancer activity.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antimicrobial agent used in animal feed.
The uniqueness of this compound lies in its specific structural features, such as the methoxy and methyl groups on the quinoxaline ring and the ethyl acetate moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)8-12-9(2)15-11-6-5-10(18-3)7-13(11)16-12/h5-7H,4,8H2,1-3H3 |
InChI Key |
UJZQISGEDOKQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2C=CC(=CC2=N1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


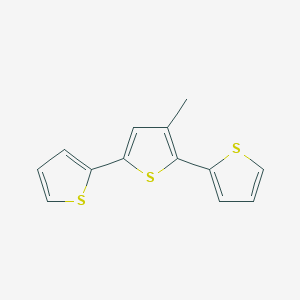
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
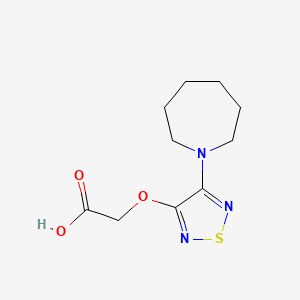
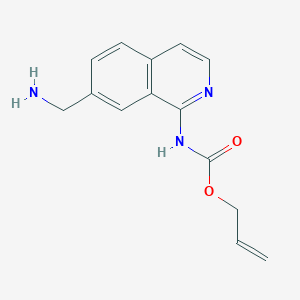
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
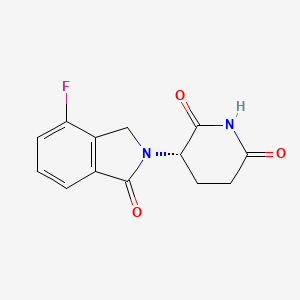
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)

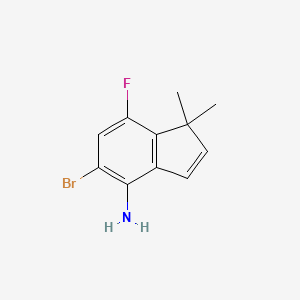
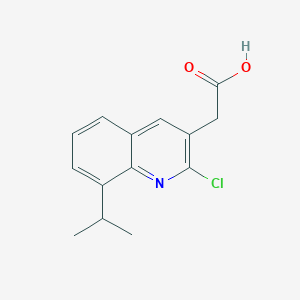
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
